REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH2:7])[c:8]([N+:10]([O-:11])=[O:12])[cH:9]1.[Cl:13][C:14](=[O:15])[O:16][CH2:17][CH3:18].[cH:19]1[cH:20][cH:21][n:22][cH:23][cH:24]1>>[CH3:1][O:2][c:3]1[cH:4][cH:5][c:6]([NH:7][C:14](=[O:15])[O:16][CH2:17][CH3:18])[c:8]([N+:10]([O-:11])=[O:12])[cH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(N)c([N+](=O)[O-])c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccncc1
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Name
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Type
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product
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Smiles
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CCOC(=O)Nc1ccc(OC)cc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |